3-Methyl-4-(6-nitro-3-pyridinyl)morpholine, with the IUPAC name (3S)-3-methyl-4-(6-nitropyridin-3-yl)morpholine, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 223.23 g/mol. It is classified as a morpholine derivative, which indicates that it contains a morpholine ring—a six-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may interact with biological targets.
The synthesis of 3-Methyl-4-(6-nitro-3-pyridinyl)morpholine typically involves multi-step processes. One common method includes:
These methods ensure high purity and yield of the compound, typically around 97% purity as noted in various sources .
The molecular structure of 3-Methyl-4-(6-nitro-3-pyridinyl)morpholine features a morpholine ring substituted with a methyl group and a nitro-substituted pyridine moiety. The specific stereochemistry is indicated by the (3S) designation, reflecting the configuration at the chiral center.
C[C@H]1COCCN1C1=CC=C([N+](=O)[O-])N=C1
This structure allows for potential interactions with various biological targets due to its unique functional groups .
The compound can participate in several chemical reactions typical for morpholines and nitropyridines:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .
Relevant data on these properties are crucial for handling and application in laboratory settings .
3-Methyl-4-(6-nitro-3-pyridinyl)morpholine has several scientific applications:
Research continues to explore its full range of applications, particularly in therapeutic contexts where its unique structural features may confer specific advantages .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2